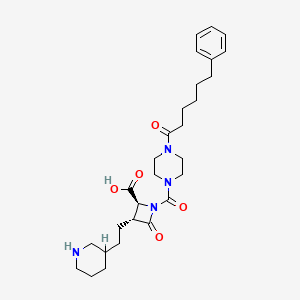
BMS-354326
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
BMS-354326 is a bio-active chemical.
Wissenschaftliche Forschungsanwendungen
The search results provide limited information about the specific applications of the compound "BMS-354326." However, based on the available data, we can infer its potential applications, particularly in the context of its inhibitory activity against tryptase.
This compound is a tryptase inhibitor with high potency (IC50=1.8 nM) and selectivity against trypsin and other related serine proteases . Tryptase is a serine protease found primarily in mast cells and has been implicated in allergic and inflammatory diseases, including asthma .
Potential Applications
Given its properties, this compound may have potential applications in the following areas:
- Treatment of Allergic and Inflammatory Diseases: As a tryptase inhibitor, this compound could be used to manage conditions like asthma and other allergic and inflammatory disorders where mast cell activation and tryptase release play a significant role .
- Potential for Anti-Diabetic Activity: Certain compounds with similar structural features have demonstrated anti-diabetic activity . Further research may be warranted to explore whether this compound has any effect on diabetes.
- Other Potential Activities: Research indicates that some compounds with related structures exhibit anti-HIV and antiplasmodial activities . It is worth investigating whether this compound has similar properties.
Data Table
Because of the limited information, a comprehensive data table cannot be created. However, the key information gathered is summarized below.
Case Studies
There are no specific case studies available in the search results for this compound.
Research Findings and Insights
Eigenschaften
CAS-Nummer |
708258-16-6 |
|---|---|
Molekularformel |
C28H40N4O5 |
Molekulargewicht |
512.6 g/mol |
IUPAC-Name |
(2S,3R)-4-oxo-1-[4-(6-phenylhexanoyl)piperazine-1-carbonyl]-3-(2-piperidin-3-ylethyl)azetidine-2-carboxylic acid |
InChI |
InChI=1S/C28H40N4O5/c33-24(12-6-2-5-10-21-8-3-1-4-9-21)30-16-18-31(19-17-30)28(37)32-25(27(35)36)23(26(32)34)14-13-22-11-7-15-29-20-22/h1,3-4,8-9,22-23,25,29H,2,5-7,10-20H2,(H,35,36)/t22?,23-,25+/m1/s1 |
InChI-Schlüssel |
XVYFBYVSZOCXRJ-OMQKAAQBSA-N |
SMILES |
C1CC(CNC1)CCC2C(N(C2=O)C(=O)N3CCN(CC3)C(=O)CCCCCC4=CC=CC=C4)C(=O)O |
Isomerische SMILES |
C1CC(CNC1)CC[C@@H]2[C@H](N(C2=O)C(=O)N3CCN(CC3)C(=O)CCCCCC4=CC=CC=C4)C(=O)O |
Kanonische SMILES |
C1CC(CNC1)CCC2C(N(C2=O)C(=O)N3CCN(CC3)C(=O)CCCCCC4=CC=CC=C4)C(=O)O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO, not in water |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
BMS-354326; BMS 354326; BMS354326; CHEMBL306448; BDBM50144532. |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















